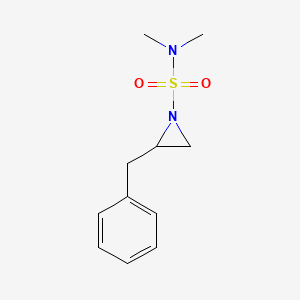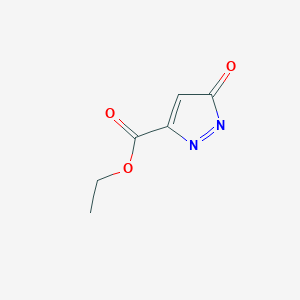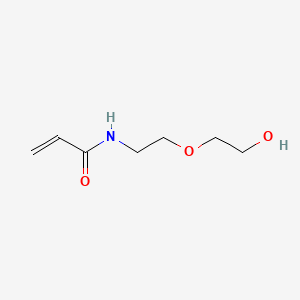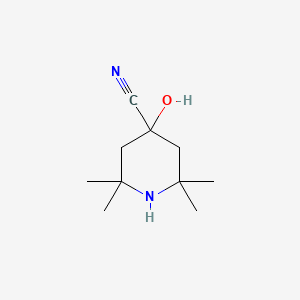![molecular formula C10H11FN2O B8806270 3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-61-6](/img/structure/B8806270.png)
3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one is a heterocyclic compound that features a unique structure combining an azepine ring with an amino and fluoro substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the azepine ring .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azepine derivatives and fluorinated heterocycles, such as:
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
Uniqueness
What sets 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one apart is its unique combination of an amino group and a fluoro substituent on the azepine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
145485-61-6 |
|---|---|
Molekularformel |
C10H11FN2O |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-amino-6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-2-1-3-9-6(7)4-5-8(12)10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14) |
InChI-Schlüssel |
MXMZKWCMCAQUQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2F)NC(=O)C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B8806187.png)

![(S)-5-[(biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)pyrrolidin-2-one](/img/structure/B8806200.png)

![1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone](/img/structure/B8806207.png)




![9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B8806251.png)




